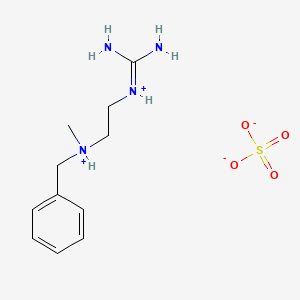

1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate

説明

1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate is a guanidine derivative characterized by a sulfated guanidine core substituted with a 2-(N-methylbenzylamino)ethyl group. Guanidine derivatives are widely studied for their pharmacological activities, including antihypertensive, antimicrobial, and enzyme-inhibitory effects .

特性

CAS番号 |

14156-77-5 |

|---|---|

分子式 |

C11H20N4O4S |

分子量 |

304.37 g/mol |

IUPAC名 |

benzyl-[2-(diaminomethylideneazaniumyl)ethyl]-methylazanium;sulfate |

InChI |

InChI=1S/C11H18N4.H2O4S/c1-15(8-7-14-11(12)13)9-10-5-3-2-4-6-10;1-5(2,3)4/h2-6H,7-9H2,1H3,(H4,12,13,14);(H2,1,2,3,4) |

InChIキー |

YTCPORJXMTYTSU-UHFFFAOYSA-N |

正規SMILES |

C[NH+](CC[NH+]=C(N)N)CC1=CC=CC=C1.[O-]S(=O)(=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate typically involves the reaction of N-methylbenzylamine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. The reaction is often facilitated by coupling reagents or metal-catalyzed guanidylation . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent .

Industrial Production Methods

Industrial production of guanidines, including 1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate, often relies on scalable and efficient synthetic routes. One-pot synthesis methods, which combine multiple reaction steps into a single process, are favored for their efficiency and yield . These methods typically involve the use of N-chlorophthalimide, isocyanides, and amines to produce N-phthaloylguanidines, which are then converted to the desired guanidine compound .

化学反応の分析

Types of Reactions

1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted guanidines.

科学的研究の応用

1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Medicine: Guanidines, including this compound, have potential therapeutic applications due to their biological activity.

作用機序

The mechanism of action of 1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable complexes with various biological molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to its biological effects .

類似化合物との比較

Key Observations :

Physicochemical Properties

Data from analogs suggest trends in stability and solubility:

Key Observations :

Key Observations :

- Ring size in substituents (e.g., hexahydroazocinyl in Guanethidine) enhances antihypertensive activity .

- Sulfonyl groups (e.g., Compound 18) may enhance antimicrobial properties via protein binding .

- The target compound’s benzylaminoethyl group could modulate receptor affinity or bioavailability compared to simpler analogs.

生物活性

1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its guanidine structure, which is known for its ability to interact with various biological targets. The presence of the N-methylbenzylamino group enhances its lipophilicity and potential receptor interactions.

1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate exhibits a range of biological activities mediated through several mechanisms:

- Receptor Modulation : The compound acts as an antagonist at specific receptors, influencing pathways related to cell proliferation and apoptosis.

- Antitumor Activity : Research indicates that this compound may inhibit tumor growth in various cancer models, particularly through the modulation of signaling pathways involved in cancer progression.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate:

Case Study 1: Antitumor Efficacy in Breast Cancer

In a study involving the MDA-MB-231 triple-negative breast cancer cell line, treatment with 1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate resulted in a significant decrease in cell viability. The compound was administered at a concentration of 10 µM, leading to a 55% reduction in viability after three days. In an accompanying xenograft study, the compound demonstrated significant tumor growth inhibition when administered at a dose of 20 mg/kg, indicating its potential as an effective antitumor agent .

Case Study 2: Mechanistic Insights

Further investigations into the mechanisms of action revealed that the compound selectively antagonizes the AM2 receptor while sparing the AM1 receptor. This selectivity is crucial for minimizing side effects associated with off-target receptor interactions. The structure-activity relationship (SAR) studies highlighted that modifications to the guanidine moiety significantly influenced the potency and efficacy of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。